molecular formula C16H26ClNO3 B14709020 Propiophenone, 2'-(2-(diethylamino)ethoxy)-4'-methoxy-, hydrochloride CAS No. 20809-07-8

Propiophenone, 2'-(2-(diethylamino)ethoxy)-4'-methoxy-, hydrochloride

Cat. No.: B14709020
CAS No.: 20809-07-8
M. Wt: 315.83 g/mol
InChI Key: XIXRSICLXMAOJX-UHFFFAOYSA-N
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Description

Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.810 . This compound is known for its unique structure, which includes a propiophenone backbone substituted with a diethylaminoethoxy group and a methoxy group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with diethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions . The resulting product is then purified through recrystallization using ethanol and acetone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve additional steps such as distillation and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylaminoethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its diethylaminoethoxy group allows it to interact with biological membranes and proteins, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylamino)propiophenone hydrochloride
  • 2-(Methylamino)propiophenone hydrochloride
  • 1-(2-Chlorophenyl)-2-(ethylamino)-2-methyl-1-propanone hydrochloride

Uniqueness

Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethoxy group enhances its solubility and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

20809-07-8

Molecular Formula

C16H26ClNO3

Molecular Weight

315.83 g/mol

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]-4-methoxyphenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C16H25NO3.ClH/c1-5-15(18)14-9-8-13(19-4)12-16(14)20-11-10-17(6-2)7-3;/h8-9,12H,5-7,10-11H2,1-4H3;1H

InChI Key

XIXRSICLXMAOJX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC)OCCN(CC)CC.Cl

Origin of Product

United States

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